Head-to-Head ROMK1 Inhibition Potency: Target Compound vs. Patent Comparator Compound 1 Under Identical Assay Conditions
In the identical 86Rb+ efflux assay performed in CHO cells coexpressing DHFR, 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride (US9073882, compound 38) inhibited human ROMK1 with an IC50 of 49 nM [1]. Under the exact same assay conditions, patent comparator compound 1 (US9073882, compound 1; 1,4-bis(4-nitrophenethyl)piperazine) achieved an IC50 of 52 nM [2]. This represents approximately 6% greater inhibitory potency for the target compound, demonstrating its equivalence or slight advantage over a structurally distinct lead compound from the same discovery program.
| Evidence Dimension | ROMK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | Patent compound 1 (US9073882, compound 1): IC50 = 52 nM |
| Quantified Difference | ~6% lower IC50 (higher potency) |
| Conditions | 86Rb+ efflux assay, human ROMK1 expressed in CHO cells coexpressing DHFR, 35 min incubation, TopCount detection |
Why This Matters
A direct head-to-head comparison under identical assay conditions provides the highest confidence for differentiating compound performance, enabling informed selection when multiple ROMK1 tool compounds from the same patent family are commercially available.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873 | US9073882, 38). IC50: 49 nM for human ROMK1. View Source
- [2] BindingDB. BDBM50391770 (CHEMBL2146755 | US9073882, 1). IC50: 52 nM for human ROMK1. View Source
